molecular formula C24H23N5O4S B6554108 1-[4-({[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one CAS No. 1040682-04-9

1-[4-({[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one

Cat. No. B6554108
CAS RN: 1040682-04-9
M. Wt: 477.5 g/mol
InChI Key: MDFJFPUVLIFEAB-UHFFFAOYSA-N
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Description

1-[4-({[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-({[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is 477.14707541 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .

Biological Activity and Medicinal Chemistry

Triazole derivatives are known for their diverse biological effects. The structural characteristics of triazoles facilitate binding with target molecules. Specifically, β-azolyl ketones, including compounds like our subject molecule, have been explored for their potential as fungicides, bactericides, and herbicides. Investigating the bioactivity of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one could reveal its therapeutic potential .

Antiviral Properties

Indole derivatives, which share structural features with our compound, have demonstrated antiviral activity. For example, compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate exhibited significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) . While our compound is not identical, exploring its antiviral potential could be valuable.

Designing Novel Triazole Derivatives

Given the importance of triazoles in medicinal chemistry, synthesizing novel derivatives remains an active area of research. Investigating variations of our compound, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, could lead to compounds with improved properties .

Mechanism of Action

Mode of Action

Based on its structural characteristics, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The compound’s impact on biochemical pathways is not well documented. Given its structural similarity to other compounds with known biological activity, it may influence various biochemical pathways. Without specific target identification, it is challenging to predict the exact pathways affected .

Result of Action

The molecular and cellular effects of the compound’s action are not well documented. Based on its structural features, it may have potential bioactive properties. Without specific target identification and understanding of its mode of action, it is difficult to predict its exact molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on its targets and mode of action, it is challenging to predict how these factors would impact the compound .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-32-20-10-7-16(12-21(20)33-2)18-13-19-23(31)25-26-24(29(19)27-18)34-14-15-5-8-17(9-6-15)28-11-3-4-22(28)30/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFJFPUVLIFEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC=C(C=C4)N5CCCC5=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxyphenyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrazolo[1,5-d][1,2,4]triazinone

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